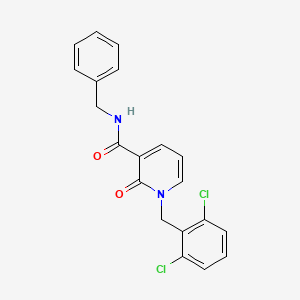![molecular formula C12H24N2O2 B2956204 tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate CAS No. 1784123-59-6](/img/structure/B2956204.png)
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as tert-butyl (3- (2-aminoethyl)cyclopentyl)carbamate . It is used in various fields of organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” can be represented by the InChI code: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” include a molecular weight of 228.33 , a density of 1.012g/mL at 20°C , and it is miscible with methanol and chloroform .Applications De Recherche Scientifique
Intermediate in Enantioselective Synthesis : It is used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the crystal structure study by Ober et al. (2004) (Ober, Marsch, Harms, & Carell, 2004).
Atmospheric CO2 Fixation : Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI), leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
One-Pot Curtius Rearrangement : Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement process that forms an acyl azide intermediate. This process includes the use of tert-butyl carbamate to achieve high yields at low temperatures (Lebel & Leogane, 2005).
Metalation and Alkylation Study : Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles (Sieburth, Somers, & O'hare, 1996).
Synthesis of Stereoselective Isomers : Wang et al. (2017) presented an efficient stereoselective route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid (Wang, Ma, Reddy, & Hu, 2017).
Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) synthesized the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from common amino protecting groups, demonstrating its versatility in producing N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) converted tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid, highlighting its potential in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) used N-tert-Butanesulfinyl imines, prepared with tert-butanesulfinamide and a range of aldehydes and ketones, as versatile intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002).
Strong Blue Emissive Nanofibers Construction : Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, including those with tert-butyl moieties, for the detection of volatile acid vapors, demonstrating their application in sensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Photoredox-Catalyzed Cascade for Synthesizing Amino Pyrimidines : Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, which establishes a new pathway for assembling 3-aminochromones under mild conditions (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
“tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate” is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTYYCOGURPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

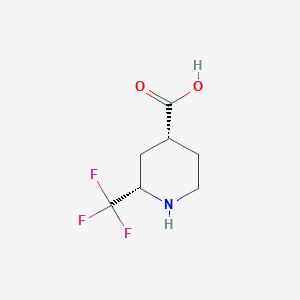
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)
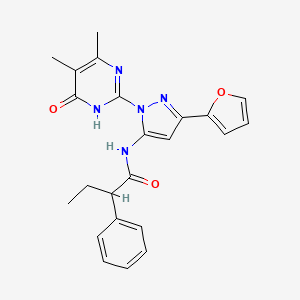
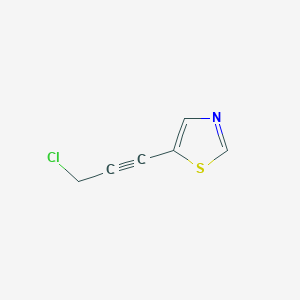

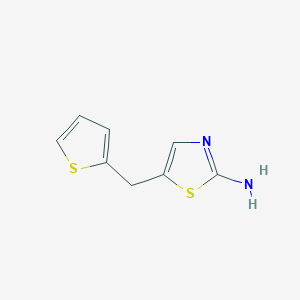
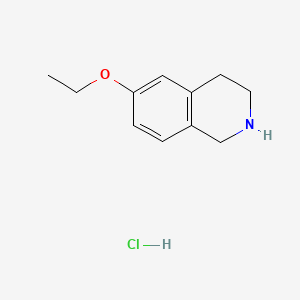
![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)
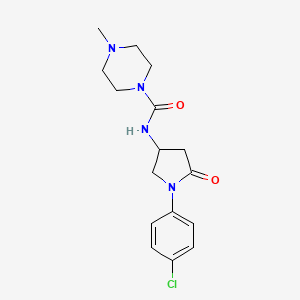
![N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2956139.png)
![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)
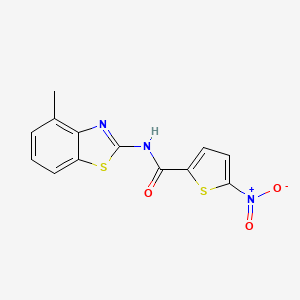
![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)
